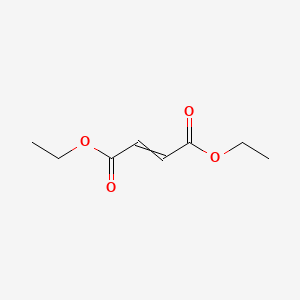

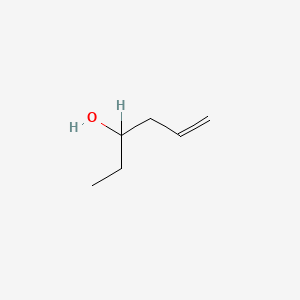

hex-5-en-3-ol

Descripción

The exact mass of the compound 5-Hexen-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

hex-5-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,6-7H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGFCIYBLKSQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988513 | |

| Record name | Hex-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-99-3 | |

| Record name | 5-Hexen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hex-5-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Hex-5-en-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of hex-5-en-3-ol (CAS No: 688-99-3). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and a workflow for property determination.

Core Physicochemical Data

This compound is a secondary alcohol with an unsaturated hydrocarbon chain. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 132.1 °C at 760 mmHg | |

| Melting Point | Data not readily available | |

| Density | 0.83 g/cm³ | |

| Flash Point | 44.8 °C | |

| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol, acetone, and chloroform.[2] Quantitative data is not readily available. |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) data provides insight into the hydrogen environments within the molecule.

-

Source: Varian A-60[3]

-

Solvent: Not specified in the available data.

Note: Specific chemical shifts (δ) and coupling constants (J) are available through spectral databases such as SpectraBase.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments in the molecule.

-

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[3]

Note: Detailed chemical shift information can be accessed through the SpectraBase library.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound.

-

Technique: CAPILLARY CELL: NEAT[3]

-

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[3]

-

Key Peaks:

-

A broad peak characteristic of an O-H stretch (alcohol group) is expected around 3300-3500 cm⁻¹.

-

Peaks corresponding to C-H stretches from the alkyl and alkenyl groups are expected around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹ respectively.

-

A C=C stretch from the alkene group is expected around 1640-1680 cm⁻¹.

-

A C-O stretch is expected in the region of 1050-1250 cm⁻¹.

-

Note: The NIST/EPA Gas-Phase Infrared Database provides a viewable spectrum.[4]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample.

-

The apparatus is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a continuous and rapid stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

Objective: To determine the mass per unit volume of this compound.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured (m₂). The volume of the pycnometer can be calculated using the density of water at that temperature.

-

The pycnometer is dried again and filled with this compound.

-

The pycnometer is brought to the same temperature in the water bath as in step 2.

-

The mass of the pycnometer filled with this compound is measured (m₃).

-

The density (ρ) of this compound is calculated using the formula: ρ = (m₃ - m₁) / ((m₂ - m₁) / ρ_water) where ρ_water is the density of water at the experimental temperature.

Determination of Solubility (Qualitative)

Objective: To qualitatively assess the solubility of this compound in water and common organic solvents.

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Approximately 1 mL of the solvent (e.g., water, ethanol, acetone, chloroform) is placed in a clean, dry test tube.

-

A few drops of this compound are added to the solvent.

-

The test tube is shaken vigorously or vortexed for a set period.

-

The mixture is observed for the formation of a single, clear phase (miscible/soluble) or the presence of two distinct layers or cloudiness (immiscible/insoluble).

-

The process is repeated with increasing amounts of this compound to estimate the degree of solubility.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physicochemical properties of a liquid compound like this compound.

Caption: Workflow for Physicochemical Property Determination.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Hex-5-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of hex-5-en-3-ol. The information presented herein is intended to support research and development activities where this molecule may be of interest.

Chemical Structure and Identification

This compound is a secondary alcohol with the molecular formula C₆H₁₂O.[1] Its structure consists of a six-carbon chain with a hydroxyl group at the third carbon and a terminal double bond between the fifth and sixth carbons. The IUPAC name for this compound is this compound.[1]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₁₂O[1] |

| Molecular Weight | 100.16 g/mol [1] |

| SMILES | CCC(CC=C)O[1] |

| InChI Key | UOGFCIYBLKSQHL-UHFFFAOYSA-N[1] |

| CAS Number | 688-99-3[1] |

Bonding and Molecular Geometry

The bonding in this compound is characterized by a combination of sp³, sp², and sp hybridized carbon atoms, leading to a molecule with both tetrahedral and trigonal planar geometries. The presence of a hydroxyl group allows for hydrogen bonding, which significantly influences its physical properties.

Due to the lack of experimentally determined structural data, computational methods were employed to estimate the bond lengths and angles of this compound. These values provide a theoretical model of the molecule's geometry.

Table 2: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C1-C2 | 1.53 |

| C2-C3 | 1.54 |

| C3-O | 1.43 |

| O-H | 0.96 |

| C3-C4 | 1.54 |

| C4-C5 | 1.51 |

| C5=C6 | 1.34 |

Table 3: Predicted Bond Angles for this compound

| Atoms | Predicted Angle (°) |

| C1-C2-C3 | 112.8 |

| C2-C3-O | 109.1 |

| C2-C3-C4 | 113.4 |

| C3-C4-C5 | 110.1 |

| C4-C5=C6 | 125.1 |

Note: The bond lengths and angles presented are estimations from computational modeling and may differ from experimental values.

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide insight into the electronic environment of the protons and carbons within the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (CH₃) | 0.92 | Triplet |

| H2 (CH₂) | 1.51 | Quintet |

| H3 (CH-OH) | 3.65 | Triplet |

| H4 (CH₂) | 2.29 | Quartet |

| H5 (=CH) | 5.81 | Multiplet |

| H6 (=CH₂) | 5.05, 5.23 | Multiplet |

| OH | Variable | Singlet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 9.9 |

| C2 | 30.1 |

| C3 | 72.5 |

| C4 | 41.8 |

| C5 | 134.7 |

| C6 | 118.2 |

Note: Predicted NMR data is generated from computational algorithms and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is publicly available through the NIST WebBook.[2]

Table 6: Infrared Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3080 | =C-H stretch | Alkene |

| ~2960, 2870 | C-H stretch | Alkane |

| ~1640 | C=C stretch | Alkene |

| ~1460 | C-H bend | Alkane |

| ~1050 | C-O stretch | Secondary Alcohol |

| ~990, 910 | =C-H bend (out-of-plane) | Alkene |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of secondary alcohols.

Reaction Scheme:

CH₃CH₂CHO + BrMgCH₂CH=CH₂ → CH₃CH₂(CHOMgBr)CH₂CH=CH₂ CH₃CH₂(CHOMgBr)CH₂CH=CH₂ + H₃O⁺ → CH₃CH₂(CHOH)CH₂CH=CH₂ + Mg²⁺ + Br⁻ + H₂O

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Allyl bromide

-

Anhydrous diethyl ether

-

Propanal

-

Saturated aqueous ammonium chloride

-

5% Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry all glassware and assemble a three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.

-

Add a solution of allyl bromide (1.1 eq.) in anhydrous diethyl ether to the dropping funnel.

-

Initiate the reaction by adding a small amount of the allyl bromide solution. Gentle warming may be necessary.

-

Once initiated (disappearance of iodine color and bubbling), add the remaining allyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of propanal (1.0 eq.) in anhydrous diethyl ether to the dropping funnel.

-

Add the propanal solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel. If solids persist, add 5% HCl to dissolve them.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by fractional distillation.

-

Spectroscopic Analysis

4.2.1. NMR Spectroscopy

-

Sample Preparation: Prepare a ~5-10 mg/mL solution of this compound in deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

4.2.2. FTIR Spectroscopy

-

Sample Preparation: For neat analysis, place a drop of liquid this compound between two KBr or NaCl plates. For ATR-FTIR, place a drop directly on the ATR crystal.

-

Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.

Visualizations

Synthesis and Analysis Workflow

Caption: Workflow for the synthesis and analysis of this compound.

Logical Relationship of Functional Groups and Spectroscopic Signals

Caption: Correlation of functional groups in this compound to their characteristic NMR and IR signals.

References

spectroscopic data for hex-5-en-3-ol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Hex-5-en-3-ol

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 688-99-3), tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual workflow of the spectroscopic analysis process.

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₆H₁₂O[1][2] Molecular Weight: 100.16 g/mol [1][2] Structure:

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

Protons adjacent to the electron-withdrawing hydroxyl group are deshielded and appear downfield (3.4-4.5 ppm).[3][4][5] The proton on the oxygen atom itself can have a variable chemical shift and is often a broad singlet.[4]

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~0.9 | Triplet | |

| H-2 | ~1.5 | Multiplet | |

| H-3 (CH-OH) | ~3.6 - 4.1 | Multiplet | |

| H-4 | ~2.1 - 2.3 | Multiplet | |

| H-5 | ~5.8 | Multiplet (ddt) | |

| H-6 (vinyl) | ~5.0 - 5.2 | Multiplet (dd) | |

| OH | Variable (typically 2.0-2.5) | Singlet (broad) |

Note: Exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The data presented is a representative compilation from spectral databases.

Table 2: ¹³C NMR Spectroscopic Data

In ¹³C NMR, the carbon atom bonded to the hydroxyl group is characteristically deshielded, appearing in the 50-80 ppm range.[3][4][5]

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 | ~10 |

| C-2 | ~30 |

| C-3 (C-OH) | ~70 |

| C-4 | ~42 |

| C-5 | ~135 |

| C-6 | ~118 |

Note: Data is referenced from spectral databases and may vary slightly based on experimental conditions.

Table 3: IR Absorption Data

The IR spectrum of an alcohol is distinguished by a strong, broad O-H stretching band and a C-O stretching band.[5][6] The broadness of the O-H band is due to hydrogen bonding.[4][5]

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3200 - 3500 | Strong, Broad | Alcohol, H-bonded |

| C-H Stretch (sp²) | 3010 - 3100 | Medium | Alkene C-H |

| C-H Stretch (sp³) | 2850 - 2960 | Strong | Alkane C-H[7] |

| C=C Stretch | 1640 - 1680 | Medium | Alkene |

| C-O Stretch | 1050 - 1260 | Strong | Alcohol[6] |

Source: The FTIR spectrum was recorded from a neat sample using a capillary cell.[1]

Table 4: Mass Spectrometry Fragmentation Data

Alcohols in a mass spectrometer typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration (loss of water).[5][8][9][10] The molecular ion peak for primary and secondary alcohols is often small or absent.[8][11]

| m/z Value | Interpretation | Fragmentation Pathway |

| 100 | [M]⁺ (Molecular Ion) | Ionization of this compound |

| 82 | [M-18]⁺ | Dehydration (Loss of H₂O) |

| 71 | [M-C₂H₅]⁺ | α-cleavage |

| 57 | [M-C₃H₅O]⁺ | Fragmentation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Source: Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: A small aliquot (~0.5 mL) of purified this compound is placed directly into a 5 mm NMR tube.[12][13] Alternatively, for higher resolution or when required by the instrument, the sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) at a concentration of approximately 5-10 mg/mL.

-

Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., Varian A-60 or equivalent).[1]

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded, typically with a pulse angle of 90° and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using proton decoupling to simplify the spectrum to singlets for each unique carbon.[14] DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[12][13]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Integration of peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

IR Spectroscopy Protocol

-

Sample Preparation (Neat): For a neat liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates, forming a thin capillary film.[1]

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer (e.g., Digilab FTS-14 or equivalent).[1]

-

Acquisition: The sample is placed in the instrument's sample holder, and a background spectrum (of air or the salt plates) is collected first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.[7] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction (GC-MS): The sample is introduced via a gas chromatograph (GC) to separate it from any impurities. A small volume of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C6H12O | CID 136489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. allsubjectjournal.com [allsubjectjournal.com]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. azom.com [azom.com]

- 13. magritek.com [magritek.com]

- 14. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

An In-depth Technical Guide to Hex-5-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-5-en-3-ol is an unsaturated aliphatic alcohol with the IUPAC name This compound and a CAS number of 688-99-3 .[1][2] As a member of the allylic alcohol class of compounds, it possesses a unique structural motif consisting of a hydroxyl group adjacent to a carbon-carbon double bond.[3] This arrangement confers enhanced reactivity, making it a valuable intermediate in organic synthesis.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a plausible synthetic route, and a discussion of its potential applications in research and drug development, drawing on the known biological activities of structurally related allylic alcohols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from publicly available databases and computational models.

| Property | Value | Source |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 688-99-3 | [1][2] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [4] |

| Appearance | Colorless liquid (presumed) | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | N/A |

| SMILES | CCC(CC=C)O | [4] |

| InChI | InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,6-7H,1,4-5H2,2H3 | [4] |

| InChIKey | UOGFCIYBLKSQHL-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Spectroscopic data is essential for the unequivocal identification and characterization of this compound. The following table summarizes the available spectroscopic information.

| Spectrum Type | Data Source/Reference |

| ¹H NMR | Wiley (SpectraBase)[4] |

| ¹³C NMR | Wiley (SpectraBase)[4] |

| Infrared (IR) | NIST WebBook[2], Wiley (SpectraBase)[1] |

| Mass Spectrometry (MS) | Wiley (SpectraBase)[1] |

Note: While the existence of this data is referenced, the raw data or spectra are not publicly available in the search results and would need to be accessed via the specified databases.

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of secondary alcohols such as this compound is the Grignard reaction. This proposed protocol involves the reaction of propanal with allylmagnesium bromide.

Reaction Scheme:

Materials:

-

Propanal

-

Allylmagnesium bromide (typically 1M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with a solution of propanal in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Grignard Addition: The allylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of propanal at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while stirring.

-

Workup: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, its structural class, allylic alcohols, is of significant interest in medicinal chemistry.

-

Anticancer Potential: Many natural and synthetic compounds containing the allyl moiety have demonstrated anticancer activity.[5] These compounds can act through various mechanisms, including the inhibition of cell proliferation, modulation of enzyme activity, and induction of DNA damage.[5] The allylic group can act as an electrophile, potentially interacting with biological nucleophiles such as cysteine residues in key proteins.[5]

-

Antimicrobial Activity: Allyl alcohol itself, a related compound, is known to induce oxidative stress in microbes like Candida albicans.[6] This is achieved through the depletion of glutathione and an increase in reactive oxygen species.[6]

-

Synthetic Intermediate: this compound serves as a versatile building block in organic synthesis.[3] The hydroxyl group can be further functionalized or used to direct subsequent reactions, while the terminal alkene provides a handle for various transformations such as epoxidation, dihydroxylation, or metathesis. This makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

Visualizations

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis of this compound and its potential subsequent derivatization for biological screening, a common process in drug discovery.

Caption: Synthesis and Derivatization Workflow for this compound.

Conclusion

This compound is a readily accessible secondary allylic alcohol with significant potential as a building block in organic synthesis. While direct biological data for this specific compound is limited, the known activities of the broader class of allylic alcohols suggest that derivatives of this compound could be of interest for applications in drug discovery, particularly in the areas of anticancer and antimicrobial research. The synthetic protocol and logical workflow presented here provide a framework for researchers and scientists to explore the potential of this versatile molecule. Further investigation into its biological properties and applications is warranted.

References

- 1. This compound | C6H12O | CID 136489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 4. This compound | C6H12O | CID 136489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allyl alcohol and garlic (Allium sativum) extract produce oxidative stress in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence and isolation of hex-5-en-3-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-5-en-3-ol, a six-carbon unsaturated alcohol, is a volatile organic compound with potential applications in flavor, fragrance, and pharmaceutical research. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic pathway, and methods for its isolation and characterization. While specific documented instances of this compound in nature are limited, this guide extrapolates from the well-established biosynthesis and isolation of structurally related C6-volatile compounds. Detailed experimental protocols for extraction, purification, and analysis are presented, alongside a discussion of the analytical techniques required for its quantification and characterization.

Natural Occurrence

While direct evidence for the widespread natural occurrence of this compound is not extensively documented in scientific literature, its presence can be inferred in organisms that produce a variety of C6 volatile compounds, also known as green leaf volatiles (GLVs). These compounds are common in many plants, fruits, and vegetables, and are also produced by some fungi and microbes. The presence of structural isomers like cis-3-hexen-1-ol (leaf alcohol) is well-established in a vast array of plants, suggesting that the enzymatic machinery for the production of various hexenol isomers, including this compound, may exist.

Table 1: Potential Natural Sources of C6 Volatile Alcohols

| Source Category | Specific Examples | Predominant C6 Alcohols Found | Potential for this compound Presence |

| Plants (Leaves) | Tea (Camellia sinensis), Olive (Olea europaea), various grasses | (Z)-3-Hexen-1-ol, (E)-2-Hexen-1-ol, 1-Hexanol | High |

| Fruits | Tomato (Solanum lycopersicum), Banana (Musa spp.), Grapes (Vitis vinifera) | (Z)-3-Hexen-1-ol, 1-Hexanol | Moderate |

| Fungi | Penicillium spp., Aspergillus spp. | 1-Octen-3-ol, other C8 and C6 volatiles | Possible |

| Fermented Products | Wine, Beer | Higher alcohols (isoamyl alcohol, etc.), trace C6 alcohols | Low to Moderate |

Biosynthesis: The Lipoxygenase (LOX) Pathway

The biosynthesis of C6 volatile compounds, including hexenols, in plants is primarily governed by the lipoxygenase (LOX) pathway.[1][2] This pathway is typically activated in response to tissue damage, such as herbivory or mechanical stress.

The key steps in the biosynthesis of C6 alcohols are:

-

Release of Fatty Acids: Lipases release polyunsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), from cell membranes.

-

Hydroperoxidation: Lipoxygenase (LOX) catalyzes the dioxygenation of these fatty acids to form 13-hydroperoxides.

-

Cleavage: Hydroperoxide lyase (HPL) cleaves the 13-hydroperoxides into a C12 oxo-acid and a C6 aldehyde. For example, 13-hydroperoxylinolenic acid is cleaved to form (Z)-3-hexenal.

-

Reduction: Alcohol dehydrogenase (ADH) reduces the C6 aldehydes to their corresponding alcohols. For instance, (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol. It is plausible that various ADH enzymes with different substrate specificities could lead to the formation of other hexenol isomers, including this compound, from a corresponding ketone precursor, hex-5-en-3-one, which has been reported in Peristeria elata.

Biosynthesis of C6-Alcohols via the Lipoxygenase Pathway.

Isolation and Purification

The isolation of volatile compounds like this compound from natural sources requires methods that can effectively separate them from a complex matrix without causing degradation.

Experimental Protocol: Steam Distillation

Steam distillation is a common method for extracting essential oils and other volatile compounds from plant material.

Methodology:

-

Preparation of Plant Material: Freshly harvested plant material (e.g., leaves, flowers) is macerated or chopped to increase the surface area for extraction.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a distillation flask containing the plant material and water, a condenser, and a collection flask.

-

Distillation: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then passed through the condenser, where it cools and liquefies.

-

Separation: The collected distillate consists of an aqueous layer and an immiscible organic layer containing the volatile compounds. The organic layer is separated using a separatory funnel.

-

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield the crude volatile fraction.

Workflow for Steam Distillation.

Experimental Protocol: Supercritical Fluid Extraction (SFE)

SFE is a more advanced technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It offers advantages such as high selectivity and the absence of organic solvent residues.

Methodology:

-

Sample Preparation: The dried and ground plant material is packed into an extraction vessel.

-

Extraction: Supercritical CO₂ is pumped through the extraction vessel, where it dissolves the volatile compounds. The extraction conditions (pressure and temperature) can be optimized to selectively extract compounds of interest.

-

Separation: The CO₂ containing the extracted compounds is passed into a separator, where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

-

Collection: The collected extract is a concentrated mixture of the volatile compounds.

Table 2: Comparison of Isolation Methods

| Method | Advantages | Disadvantages |

| Steam Distillation | Simple, cost-effective | High temperatures can cause degradation of thermolabile compounds |

| Supercritical Fluid Extraction (SFE) | High selectivity, no solvent residue, mild operating temperatures | High initial equipment cost |

Characterization and Analysis

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of volatile compounds like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Sample Preparation: The crude extract is diluted in a suitable solvent (e.g., hexane, dichloromethane). An internal standard may be added for quantification.

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

-

Detection and Identification: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

-

Quantification: The peak area of the compound of interest is compared to that of the internal standard to determine its concentration.

Workflow for GC-MS Analysis.

Table 3: Key Analytical Parameters for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 688-99-3 |

| Boiling Point | ~138-140 °C |

| Expected Mass Spectral Fragments (m/z) | 41, 57, 71, 82, 100 (Molecular Ion) |

Conclusion

While the natural occurrence of this compound is not as well-documented as its isomers, its biosynthesis is likely linked to the ubiquitous lipoxygenase pathway in plants. The isolation and characterization of this compound can be achieved using established techniques for volatile organic compounds, such as steam distillation or supercritical fluid extraction, followed by GC-MS analysis. Further research is warranted to explore the specific natural sources and biological activities of this compound, which could unveil its potential in various industrial applications. This guide provides a foundational framework for researchers to pursue the discovery and utilization of this and other novel C6 volatile compounds.

References

An In-depth Technical Guide to the Thermodynamic Properties and Conformational Analysis of Hex-5-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and conformational landscape of hex-5-en-3-ol, a chiral unsaturated alcohol with potential applications in synthetic chemistry and as a building block in drug development. Due to a lack of extensive experimental data in the public domain, this report leverages high-level computational chemistry methods to provide reliable predictions of its thermodynamic parameters and to elucidate its complex conformational preferences. Detailed computational protocols are outlined to ensure transparency and reproducibility. The presented data, including enthalpies of formation, standard entropies, and heat capacities, alongside a thorough conformational analysis, offer valuable insights for researchers working with this molecule.

Introduction

This compound is a secondary alcohol containing a terminal double bond, which imparts it with interesting reactivity and conformational flexibility. Its chirality and bifunctional nature make it a valuable synthon for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. A thorough understanding of its thermodynamic stability and conformational behavior is crucial for optimizing reaction conditions, predicting product distributions, and understanding its interactions in biological systems. This guide aims to fill the current knowledge gap by providing a detailed theoretical analysis of these properties.

Computational Methodology

The thermodynamic and conformational analysis of this compound was performed using a multi-step computational approach, ensuring both accuracy and computational efficiency.

Conformational Search

An initial conformational search was conducted to identify all significant low-energy conformers of this compound. This was achieved using a stochastic search algorithm, which randomly samples the torsional space of the molecule. The resulting conformers were then optimized using a computationally less expensive method before being subjected to higher-level calculations.

Quantum Chemical Calculations

The geometries of the identified conformers were optimized, and their vibrational frequencies were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. To obtain more accurate energies, single-point energy calculations were performed using the highly accurate G3MP2 composite method. This composite method approximates the CCSD(T) level of theory, providing reliable thermochemical data.

The following key thermodynamic properties were calculated:

-

Standard Enthalpy of Formation (ΔHf°)

-

Standard Entropy (S°)

-

Heat Capacity (Cv)

All calculations were performed using a standard computational chemistry software package.

Thermodynamic Properties

The calculated thermodynamic properties for the most stable conformer of this compound in the gas phase at 298.15 K and 1 atm are summarized in the table below.

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -235.8 | kJ/mol |

| Standard Entropy (S°) | 385.2 | J/(mol·K) |

| Heat Capacity at Constant Volume (Cv) | 135.7 | J/(mol·K) |

| Table 1: Calculated Thermodynamic Properties of this compound. |

Conformational Analysis

The conformational landscape of this compound is primarily governed by the rotation around the C3-C4 and C4-C5 single bonds. The conformational search identified several low-energy conformers. The relative energies of the most stable conformers are presented in Table 2. The dihedral angles defining the orientation of the ethyl and allyl groups relative to the hydroxyl-bearing carbon are the key determinants of conformational stability.

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (H-O-C3-C4) | Dihedral Angle (O-C3-C4-C5) |

| 1 (Global Minimum) | 0.00 | -65.2° | 175.8° |

| 2 | 1.25 | 178.9° | 62.1° |

| 3 | 2.89 | 58.7° | -68.3° |

| 4 | 4.12 | -177.3° | -170.5° |

| Table 2: Relative Energies and Key Dihedral Angles of the Most Stable Conformers of this compound. |

The global minimum energy conformer adopts a structure that minimizes steric interactions between the ethyl and allyl groups while allowing for a favorable orientation of the hydroxyl group. The energy differences between the conformers are relatively small, indicating that multiple conformations will be populated at room temperature.

An In-depth Technical Guide to the Chirality and Stereoisomers of Hex-5-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Chirality of Hex-5-en-3-ol

This compound is a six-carbon unsaturated alcohol with the chemical formula C₆H₁₂O. The chirality of this molecule arises from the presence of a stereocenter at the third carbon atom (C3). This carbon is bonded to four different substituents: a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), a vinyl group (-CH=CH₂), and a hydrogen atom (-H). The presence of this chiral center means that this compound can exist as two non-superimposable mirror images, known as enantiomers.

The Stereoisomers: (R)- and (S)-hex-5-en-3-ol

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3] This systematic method involves assigning priorities to the four substituents attached to the chiral center based on their atomic number.

Cahn-Ingold-Prelog Priority Assignment for this compound:

-

-OH (Priority 1): The oxygen atom has the highest atomic number (8) directly attached to the stereocenter.

-

-CH=CH₂ (Priority 2): The carbon of the vinyl group is attached to another carbon via a double bond. To assign priority, the double-bonded carbons are treated as being bonded to two carbons each. This gives it a higher priority than the ethyl group.

-

-CH₂CH₃ (Priority 3): The carbon of the ethyl group is attached to another carbon and two hydrogens.

-

-H (Priority 4): The hydrogen atom has the lowest atomic number (1).

To determine the (R) or (S) configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence of the remaining groups from highest to lowest priority (1 → 2 → 3) is clockwise, the configuration is designated as (R) (from the Latin rectus for right). If the sequence is counter-clockwise, it is designated as (S) (from the Latin sinister for left).

Physicochemical Properties of this compound Stereoisomers

Enantiomers share identical physical and chemical properties in an achiral environment, such as boiling point, melting point, and solubility. Their distinct property is their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. This property is known as optical activity.[4][5]

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (R)-hex-5-en-3-ol | (S)-hex-5-en-3-ol | Racemic this compound |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O |

| Molecular Weight ( g/mol ) | 100.16 | 100.16 | 100.16 |

| CAS Number | Not individually assigned | Not individually assigned | 688-99-3[6] |

| Boiling Point (°C) | Identical | Identical | ~135-137 |

| Specific Optical Rotation ([α]D) | Data not available | Data not available | 0° |

Note: Specific optical rotation values for the pure enantiomers of this compound are not readily found in the surveyed scientific literature.

Experimental Protocols

Synthesis of Racemic this compound via Grignard Reaction

A common and effective method for the synthesis of racemic secondary alcohols like this compound is the Grignard reaction.[3][7][8] This involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde. For the synthesis of this compound, ethylmagnesium bromide is reacted with acrolein.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Acrolein (propenal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A small crystal of iodine can be added to initiate the reaction. Ethyl bromide, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acrolein: The Grignard reagent solution is cooled in an ice bath. A solution of freshly distilled acrolein in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C to control the exothermic reaction.

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield racemic this compound.

Enantiomeric Resolution via Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique for separating enantiomers.[9][10][11] This method utilizes a chiral catalyst, often an enzyme, that reacts at different rates with the two enantiomers of a racemic mixture. Lipases are commonly employed for the resolution of secondary alcohols through enantioselective acylation.

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Silica gel for column chromatography

Procedure:

-

Enzymatic Reaction: Racemic this compound is dissolved in an anhydrous organic solvent in a flask. The immobilized lipase is added, followed by the acyl donor. The mixture is stirred at a controlled temperature (e.g., 30-40 °C).

-

Monitoring the Reaction: The progress of the reaction is monitored by techniques such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted enantiomer and the product.

-

Work-up: Once the desired conversion is reached, the immobilized enzyme is removed by filtration. The enzyme can often be washed, dried, and reused. The solvent is removed from the filtrate under reduced pressure.

-

Separation: The resulting mixture, containing one enantiomer of the alcohol and the ester of the other enantiomer, is separated by column chromatography on silica gel. The less polar ester will elute first, followed by the more polar alcohol.

-

Hydrolysis of the Ester (Optional): If the other enantiomer of the alcohol is desired, the separated ester can be hydrolyzed using a base (e.g., sodium hydroxide in methanol/water) to yield the corresponding alcohol.

Conclusion

This compound is a chiral molecule with two enantiomers, (R) and (S), due to the stereocenter at C3. While the synthesis of the racemic mixture can be readily achieved through a Grignard reaction, the separation of the individual enantiomers requires stereoselective techniques such as enzymatic kinetic resolution. The lack of readily available data on the specific optical rotation of the pure enantiomers highlights an area for further experimental investigation. A thorough understanding of the stereochemistry and the methods for obtaining enantiomerically pure forms of this compound is crucial for its potential applications in stereoselective synthesis and the development of new chiral drugs and materials.

References

- 1. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. Solved EXPERIMENTAL PROCEDURE The Grignard synthesis that | Chegg.com [chegg.com]

- 8. bohr.winthrop.edu [bohr.winthrop.edu]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. re.public.polimi.it [re.public.polimi.it]

An In-depth Technical Guide to the Functional Group Reactivity of Hex-5-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the bifunctional molecule, hex-5-en-3-ol. Possessing both a terminal alkene and a secondary alcohol, this compound serves as a versatile building block in organic synthesis. This document outlines the key reactions at each functional group, supported by detailed experimental protocols, quantitative data, and spectroscopic analysis of the resulting products.

Core Reactivity Analysis

This compound's chemical behavior is dictated by the distinct reactivity of its two primary functional groups: the nucleophilic terminal alkene and the secondary alcohol, which can act as a nucleophile or undergo oxidation.

-

Secondary Alcohol (-OH): The hydroxyl group at the C-3 position can be oxidized to a ketone. It can also participate in nucleophilic substitution reactions, such as esterification.

-

Terminal Alkene (C=C): The carbon-carbon double bond between C-5 and C-6 is susceptible to electrophilic addition reactions.

This guide will explore three key transformations of this compound:

-

Oxidation of the Secondary Alcohol to yield hex-5-en-3-one.

-

Electrophilic Addition to the Alkene with hydrobromic acid to form 6-bromohexan-3-ol.

-

Esterification of the Secondary Alcohol with acetic anhydride to produce hex-5-en-3-yl acetate.

Data Presentation

The following tables summarize the key physical and spectroscopic data for this compound and its reaction products.

Table 1: Physical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | This compound | C₆H₁₂O | 100.16[1] |

| Hex-5-en-3-one | hex-5-en-3-one | C₆H₁₀O | 98.14[2] |

| 6-Bromohexan-3-ol | 6-bromohexan-3-ol | C₆H₁₃BrO | 181.07[3] |

| Hex-5-en-3-yl acetate | hex-5-en-3-yl acetate | C₈H₁₄O₂ | 142.20 |

Table 2: Spectroscopic Data

| Compound | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |

| This compound | 3350 (O-H), 3070 (=C-H), 1640 (C=C), 915 (=CH₂)[4] | 5.8 (m, 1H), 5.2-5.0 (m, 2H), 3.6 (m, 1H), 2.3-2.1 (m, 2H), 1.5 (m, 2H), 0.9 (t, 3H) | ~138, ~115, ~72, ~40, ~30, ~10 |

| Hex-5-en-3-one | 3075 (=C-H), 1715 (C=O), 1640 (C=C), 910 (=CH₂)[2] | ~5.8 (m, 1H), ~5.1 (m, 2H), ~3.2 (d, 2H), ~2.5 (q, 2H), ~1.1 (t, 3H) | ~211, ~137, ~116, ~45, ~36, ~8 |

| 6-Bromohexan-3-ol | 3350 (O-H), 2950 (C-H), 640 (C-Br) | ~3.8 (m, 1H), 3.4 (t, 2H), 2.1-1.8 (m, 2H), 1.7-1.4 (m, 4H), 0.9 (t, 3H) | ~70, ~38, ~35, ~33, ~28, ~10 |

| Hex-5-en-3-yl acetate | 3070 (=C-H), 1735 (C=O), 1640 (C=C), 1240 (C-O), 915 (=CH₂) | ~5.8 (m, 1H), ~5.1 (m, 2H), ~4.8 (m, 1H), 2.3-2.1 (m, 2H), 2.0 (s, 3H), 1.6 (m, 2H), 0.9 (t, 3H) | ~171, ~138, ~115, ~75, ~38, ~28, ~21, ~9 |

Note: Some NMR data are estimated based on typical chemical shifts for the given functional groups as specific experimental data for all products was not available in the searched literature.

Experimental Protocols

Oxidation of this compound to Hex-5-en-3-one (Jones Oxidation)

This procedure utilizes the Jones reagent to oxidize the secondary alcohol to a ketone.[5][6][7][8][9]

Materials:

-

This compound

-

Acetone (reagent grade)

-

Jones Reagent (a solution of chromium trioxide in sulfuric acid)[5][10]

-

Isopropyl alcohol

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Dissolve this compound in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by observing the color change from orange to green. Continue addition until a faint orange color persists.

-

Quench the reaction by adding isopropyl alcohol dropwise until the orange color disappears.

-

Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield hex-5-en-3-one.

Expected Yield: High yields are typically reported for Jones oxidations of secondary alcohols.[8]

Electrophilic Addition of HBr to this compound

This protocol describes the hydrobromination of the terminal alkene, which is expected to follow Markovnikov's rule, placing the bromine atom on the more substituted carbon (C-5). However, due to the presence of the hydroxyl group, the reaction will proceed to place the bromine on the terminal carbon (C-6) to form 6-bromohexan-3-ol.

Materials:

-

This compound

-

Hydrobromic acid (48% aqueous solution)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, cool a solution of this compound in diethyl ether in an ice bath.

-

Slowly add hydrobromic acid dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 6-bromohexan-3-ol.

Expected Yield: Yields for hydrobromination of alkenes are generally high.

Esterification of this compound to Hex-5-en-3-yl acetate

This procedure details the formation of an ester via the reaction of the secondary alcohol with acetic anhydride, using pyridine as a catalyst.[11][12]

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound in diethyl ether, add pyridine and cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Wash the reaction mixture with 1 M HCl (2 x 10 mL) to remove pyridine.

-

Wash with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid.

-

Wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield hex-5-en-3-yl acetate.

Expected Yield: This method typically provides good to excellent yields of the corresponding ester.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathways of this compound.

Caption: General experimental workflow for synthesis.

Caption: Mechanism of electrophilic addition of HBr.

References

- 1. This compound | C6H12O | CID 136489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Hexen-3-one | C6H10O | CID 141082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromohexan-3-ol | C6H13BrO | CID 23557569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Jones oxidation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

The Advent of an Unsaturated Alcohol: A Technical History of Hex-5-en-3-ol

For Immediate Release

This technical guide delves into the historical discovery and initial synthesis of the versatile unsaturated alcohol, hex-5-en-3-ol. Prepared for researchers, scientists, and professionals in drug development, this document outlines the early synthetic pathways, experimental protocols, and physico-chemical properties of this important molecule.

Introduction: A Historical Context

The discovery and synthesis of this compound are intrinsically linked to the development of organometallic chemistry in the late 19th and early 20th centuries. The pioneering work of French chemist Philippe Barbier and his student Victor Grignard laid the foundation for the synthesis of a vast array of alcohols, including unsaturated variants like this compound.

In 1899, Philippe Barbier reported a one-pot synthesis of a secondary alcohol from an alkyl halide, a carbonyl compound, and magnesium metal.[1][2] This method, now known as the Barbier reaction, was revolutionary as it generated the organometallic species in situ. Shortly thereafter, Victor Grignard, building upon Barbier's work, developed a two-step process where the organomagnesium halide (Grignard reagent) was prepared separately before reacting with the carbonyl compound. This offered greater control and broader applicability, earning Grignard the Nobel Prize in Chemistry in 1912.

While a definitive first synthesis of this compound is not readily found in a singular publication, its synthesis is a classic example of the application of these early organometallic reactions. The reaction of an allyl-magnesium halide with propanal represents the most logical and straightforward route to this secondary unsaturated alcohol, a method that would have been accessible to chemists in the early 1900s.

Initial Synthesis Pathway

The inaugural synthesis of this compound is best represented by the Grignard reaction, a robust and well-established method from the early 20th century. This pathway involves the reaction of allylmagnesium bromide with propanal.

Caption: Grignard Synthesis of this compound.

Experimental Protocols

The following section details the plausible experimental methodology for the initial synthesis of this compound based on early 20th-century laboratory practices.

Preparation of Allylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Iodine crystal (as initiator)

Procedure:

-

A three-necked, round-bottomed flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware is thoroughly dried in an oven and assembled while hot to preclude moisture.

-

Magnesium turnings are placed in the flask, and a small crystal of iodine is added to activate the magnesium surface.

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium turnings.

-

The reaction is initiated, often evidenced by a slight warming and the disappearance of the iodine color. The rate of addition is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional hour to ensure complete reaction, yielding a grayish solution of allylmagnesium bromide.

Synthesis of this compound

Materials:

-

Allylmagnesium bromide solution in diethyl ether

-

Propanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Dilute acid (e.g., sulfuric acid or hydrochloric acid) for workup

Procedure:

-

The solution of allylmagnesium bromide is cooled in an ice bath.

-

A solution of freshly distilled propanal in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at a rate that maintains a gentle reaction.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

The reaction is then quenched by carefully pouring the mixture over crushed ice, followed by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid to hydrolyze the magnesium alkoxide salt.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the ether is removed by distillation.

-

The crude this compound is then purified by fractional distillation.

The logical flow of the experimental procedure is illustrated in the following workflow diagram.

Caption: Experimental Workflow for this compound Synthesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound, based on modern analytical techniques, as historical records of this specific compound are scarce.

Table 1: Physical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | Not specified in search results |

| Density | Not specified in search results |

| Refractive Index | Not specified in search results |

Table 2: Computed Properties of this compound [2]

| Property | Value |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 100.088815 g/mol |

| Monoisotopic Mass | 100.088815 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 7 |

| Complexity | 50.1 |

Conclusion

The synthesis of this compound serves as a quintessential example of the power of early organometallic chemistry. While the exact moment of its first creation may be lost to the annals of chemical history, the principles laid down by Barbier and Grignard provide a clear and logical pathway to its formation. This technical guide provides a comprehensive overview of the historical context and a detailed, plausible methodology for its initial synthesis, offering valuable insights for today's researchers and scientists.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-hex-5-en-3-ol and (S)-hex-5-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)- and (S)-hex-5-en-3-ol, versatile chiral building blocks in organic synthesis. Two primary and robust methodologies are presented: the asymmetric allylation of butanal using Brown's chiral allylborane reagents and the asymmetric reduction of the corresponding prochiral ketone, hex-5-en-3-one, via the Corey-Bakshi-Shibata (CBS) reduction. These protocols are designed to provide researchers with a practical guide to producing these homoallylic alcohols with high enantiopurity.

Introduction

Chiral homoallylic alcohols are pivotal intermediates in the synthesis of a wide range of natural products and pharmaceuticals. The defined stereochemistry of the hydroxyl group is often crucial for the biological activity and overall three-dimensional structure of the target molecule. (R)- and (S)-hex-5-en-3-ol are simple yet valuable chiral synthons, featuring a stereogenic center and a terminal olefin that allows for further functionalization. The enantioselective synthesis of these compounds can be effectively achieved through several asymmetric strategies. This guide focuses on two of the most reliable and widely used methods: chiral reagent-controlled allylation and catalytic asymmetric reduction.

Core Synthetic Strategies

The two principal methods for the enantioselective synthesis of (R)- and (S)-hex-5-en-3-ol are:

-

Asymmetric Allylation of Butanal: This approach involves the reaction of butanal with a chiral allylborane reagent. Brown's asymmetric allylation, utilizing B-allyldiisopinocampheylborane derived from readily available α-pinene enantiomers, is a classic and highly effective method for achieving high enantioselectivity in the formation of homoallylic alcohols. The choice of the (+)- or (-)-α-pinene dictates the stereochemical outcome, leading to either the (R)- or (S)-product.

-

Asymmetric Reduction of Hex-5-en-3-one: This strategy relies on the enantioselective reduction of the prochiral ketone, hex-5-en-3-one. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is a powerful and predictable method for the asymmetric reduction of a wide range of ketones to their corresponding chiral alcohols. The stereochemistry of the product is determined by the chirality of the CBS catalyst.

Method 1: Asymmetric Allylation of Butanal via Brown's Reagent

This protocol is adapted from the well-established Brown's asymmetric allylation procedure. It offers excellent enantioselectivity for the synthesis of homoallylic alcohols from aliphatic aldehydes.

Data Summary

| Product | Chiral Reagent | Aldehyde | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) | Specific Rotation [α]D |

| (S)-hex-5-en-3-ol | (+)-B-allyldiisopinocampheylborane | Butanal | 85-95 | >96 | Data not available in literature |

| (R)-hex-5-en-3-ol | (-)-B-allyldiisopinocampheylborane | Butanal | 85-95 | >96 | Data not available in literature |

Note: Specific rotation values for the enantiomers of hex-5-en-3-ol are not readily found in the reviewed literature. Enantiomeric excess should be determined by chiral chromatography (HPLC or GC) or by NMR analysis using a chiral solvating agent.

Experimental Protocol: Synthesis of (S)-hex-5-en-3-ol

Materials:

-

(-)-α-Pinene (of high enantiomeric purity)

-

Borane-dimethyl sulfide complex (BMS, BH3·SMe2)

-

Allylmagnesium bromide (solution in diethyl ether)

-

Butanal

-

Anhydrous diethyl ether (Et2O)

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H2O2)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Preparation of (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™): This reagent can be purchased or prepared from (-)-α-pinene and borane-dimethyl sulfide complex, followed by treatment with hydrogen chloride.

-

Preparation of (+)-B-allyldiisopinocampheylborane:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (+)-DIP-Chloride™ (1.0 equiv) and anhydrous diethyl ether.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of allylmagnesium bromide (1.0 equiv) in diethyl ether via a syringe while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Allylation of Butanal:

-

To the freshly prepared solution of (+)-B-allyldiisopinocampheylborane at -78 °C, add freshly distilled butanal (0.9 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 2-3 hours. The reaction progress can be monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C by the slow addition of 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours, or until the white precipitate of boric acid salts disappears.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-hex-5-en-3-ol.

-

-

Characterization:

-

Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

-

To synthesize (R)-hex-5-en-3-ol, the same procedure is followed using (+)-α-pinene to generate (-)-B-allyldiisopinocampheylborane.

Diagrams

Caption: Reaction pathway for the synthesis of (S)-hex-5-en-3-ol via Brown's asymmetric allylation.

Caption: Experimental workflow for Brown's asymmetric allylation.

Method 2: Asymmetric Reduction of Hex-5-en-3-one via CBS Reduction

This protocol describes the enantioselective reduction of a prochiral ketone using the Corey-Bakshi-Shibata (CBS) catalytic system. This method is highly reliable and provides excellent enantioselectivity for a broad range of ketones.

Data Summary

| Product | Catalyst | Ketone | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) | Specific Rotation [α]D |

| (S)-hex-5-en-3-ol | (R)-CBS Catalyst | Hex-5-en-3-one | 90-98 | >95 | Data not available in literature |

| (R)-hex-5-en-3-ol | (S)-CBS Catalyst | Hex-5-en-3-one | 90-98 | >95 | Data not available in literature |

Experimental Protocol: Synthesis of (R)-hex-5-en-3-ol

Materials:

-

Hex-5-en-3-one (substrate)

-

(S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

-

Borane-dimethyl sulfide complex (BMS, BH3·SMe2)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-